2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of an amino group, a chlorophenyl group, and a carbonitrile group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-(4-chlorophenyl)-3-butenenitrile. This intermediate is then subjected to cyclization with ammonium acetate to yield the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to industrial standards to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the pyrrole compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-chlorophenyl)thiazole: Shares a similar structure but contains a thiazole ring instead of a pyrrole ring.
2-amino-4-chlorophenyl phenyl ether: Contains a phenyl ether group instead of a pyrrole ring.
2-amino-4-aryl-4H-chromene-3-carbonitriles: Similar in having an amino and carbonitrile group but with a chromene ring structure.
Uniqueness
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the pyrrole ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6,15H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVEJUGSWMWSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2C#N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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